molecular formula C8H4F3IO2 B15291627 4-Iodo-3-(trifluoromethoxy)benzaldehyde

4-Iodo-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B15291627
M. Wt: 316.02 g/mol
InChI Key: IARWFNPKQOCRNC-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F3IO2. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethoxy)benzaldehyde typically involves the iodination of 3-(trifluoromethoxy)benzaldehyde. One common method includes the use of molecular iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: 4-Iodo-3-(trifluoromethoxy)benzoic acid.

    Reduction: 4-Iodo-3-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

4-Iodo-3-(trifluoromethoxy)benzaldehyde is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct chemical properties.

Properties

Molecular Formula

C8H4F3IO2

Molecular Weight

316.02 g/mol

IUPAC Name

4-iodo-3-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-4H

InChI Key

IARWFNPKQOCRNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)(F)F)I

Origin of Product

United States

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